![molecular formula C26H27N3O3 B2939733 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione CAS No. 887225-53-8](/img/structure/B2939733.png)
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione
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Description
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C26H27N3O3 and its molecular weight is 429.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Azepane-Fused Pyrano[3,2-b]Indoles : A study by Banda, Villinger, and Brasholz (2023) explored the synthesis of dihydroazepino[1,2-a]indole diones, a tricyclic oxindole-type enone. This compound is accessible via catalytic photooxygenation followed by dehydration, leading to novel tetracyclic azepane-fused pyrano[3,2-b]indoles under mild conditions with high stereoselectivity (Banda, Villinger, & Brasholz, 2023).
Marine Sponge Derived Alkaloids : McKay et al. (2002) isolated 1,2-bis(1H-indol-3-yl)ethane-1,2-dione, a bisindole alkaloid, from the marine sponge Smenospongia sp. This research highlights the compound's natural occurrence and potential biological significance (McKay, Carroll, Quinn, & Hooper, 2002).
Reactivity with Pentane-2,4-Dione : Aghazadeh et al. (2011) studied the reaction of a similar compound with pentane-2,4-dione, demonstrating its chemical reactivity and potential for forming diverse derivatives (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).
Biological and Medicinal Applications
Anticancer Activity : Jiang, Xu, and Wu (2016) synthesized derivatives of a similar compound and evaluated them for their anticancer activity. The study found moderate-to-potent antiproliferative activities against various cancer cell lines, suggesting its potential in cancer research (Jiang, Xu, & Wu, 2016).
Inhibitors of HIV-1 Attachment : Wang et al. (2009) explored azaindole derivatives of a similar compound as inhibitors of HIV-1 attachment. The study resulted in the discovery of drug candidates showing antiviral activity against HIV-1, indicating its significance in antiviral research (Wang et al., 2009).
properties
IUPAC Name |
1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(2,3-dihydroindol-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-24(27-14-7-1-2-8-15-27)18-28-17-21(20-10-4-6-12-23(20)28)25(31)26(32)29-16-13-19-9-3-5-11-22(19)29/h3-6,9-12,17H,1-2,7-8,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRJCVZSZDPEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione |
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